COX Inhibition Potency: Desethyl KBT-3022 vs. KBT-3022 (Parent Prodrug)
Desethyl KBT-3022 exhibits enhanced cyclooxygenase (COX) inhibitory potency compared to its parent prodrug, KBT-3022. In an ovine seminal gland COX assay, Desethyl KBT-3022 achieved an IC50 of 0.43 μM, representing a 38% greater potency than KBT-3022 (IC50 = 0.69 μM) [1].
| Evidence Dimension | COX Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.43 μM |
| Comparator Or Baseline | KBT-3022 (parent): 0.69 μM |
| Quantified Difference | 38% lower IC50 (higher potency) |
| Conditions | Ovine seminal gland cyclooxygenase enzyme assay |
Why This Matters
This demonstrates that the metabolite, not the prodrug, is the primary pharmacologically active species, justifying its use as a direct tool compound in COX inhibition studies.
- [1] Matsuo K, Yokota K, Yamashita A, Oda M. The mechanism of action of KBT-3022, a new antiplatelet agent. Gen Pharmacol. 1997 Feb;28(2):229-35. doi: 10.1016/s0306-3623(96)00190-5. PMID: 9013200. View Source
